molecular formula C28H29N5O3S B11968358 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N'-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide

Cat. No.: B11968358
M. Wt: 515.6 g/mol
InChI Key: HSVRQRFIQKTTSH-RDRPBHBLSA-N
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Description

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide typically involves multiple steps. One common approach is to start with the formation of the triazole ring, followed by the introduction of the thio group and the acetohydrazide moiety. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as crystallization and chromatography are often employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions often require the use of strong bases or acids as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce hydrazine derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research has indicated its potential use in developing new pharmaceuticals, particularly for treating infections and inflammatory diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The triazole ring is known to bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide
  • 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-propoxyphenyl)methylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of the propoxyphenyl group

Properties

Molecular Formula

C28H29N5O3S

Molecular Weight

515.6 g/mol

IUPAC Name

2-[[5-(4-methoxyphenyl)-4-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-propoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C28H29N5O3S/c1-4-17-36-25-13-7-21(8-14-25)18-29-30-26(34)19-37-28-32-31-27(22-9-15-24(35-3)16-10-22)33(28)23-11-5-20(2)6-12-23/h5-16,18H,4,17,19H2,1-3H3,(H,30,34)/b29-18+

InChI Key

HSVRQRFIQKTTSH-RDRPBHBLSA-N

Isomeric SMILES

CCCOC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Canonical SMILES

CCCOC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)C)C4=CC=C(C=C4)OC

Origin of Product

United States

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